molecular formula C23H23FN4O3 B2432117 N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide CAS No. 1705212-41-4

N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2432117
CAS No.: 1705212-41-4
M. Wt: 422.46
InChI Key: SJPXSMOYJZOTLB-UHFFFAOYSA-N
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Description

N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c24-19-11-5-4-10-18(19)22-26-20(31-27-22)13-16-7-6-12-28(15-16)21(29)14-25-23(30)17-8-2-1-3-9-17/h1-5,8-11,16H,6-7,12-15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPXSMOYJZOTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CNC(=O)C2=CC=CC=C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. This class has garnered significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. The compound's structure features a 2-fluorophenyl moiety and a piperidine ring, which are known to enhance biological potency.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H25FN4O\text{C}_{22}\text{H}_{25}\text{F}\text{N}_{4}\text{O}

This structure contributes to its interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.48Induces apoptosis via caspase activation
5bU-9370.78Inhibits cell proliferation at G1 phase
Reference Compound (Doxorubicin)MCF-71.93DNA intercalation

These findings indicate that similar compounds can induce apoptosis and inhibit proliferation in cancer cells, suggesting that this compound may possess comparable properties.

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific enzymes and proteins involved in cancer progression. Research indicates that these compounds can target:

  • Thymidylate Synthase : Inhibition leads to reduced DNA synthesis.
  • Histone Deacetylases (HDAC) : Modulation results in altered gene expression related to cell cycle and apoptosis.
  • Telomerase : Inhibition affects cellular immortality.

Case Studies

A comprehensive study examined the effects of various oxadiazole derivatives on cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The study reported that:

  • Compound 17a exhibited an IC50 value of 0.65 µM against MCF-7 cells.
  • Flow cytometry analysis confirmed that these compounds significantly increased caspase activity, indicating their role in apoptosis.

Pharmacological Potential

The pharmacological profile of this compound suggests potential as an anticancer agent. The presence of electron-withdrawing groups like fluorine enhances its biological activity by improving binding affinity to target proteins.

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Methodological Answer :
  • Process analytical technology (PAT) : Monitor reactions in real-time using inline FTIR.
  • Quality-by-design (QbD) : Define critical parameters (e.g., solvent purity, catalyst loading) via DOE.
  • Batch consistency : Characterize 3+ independent batches via DSC (melting point ±2°C) and XRD .

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